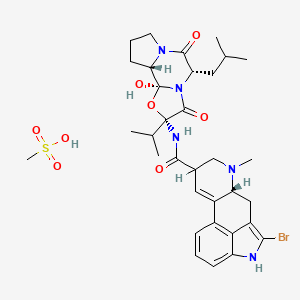

2-Bromo-alpha-ergocryptine methanesulfonate salt

Description

2-Bromo-alpha-ergocryptine methanesulfonate salt (CAS 22260-51-1), commonly known as bromocriptine mesylate, is a semi-synthetic ergot alkaloid derivative with potent dopamine D2 receptor agonist activity . It is clinically used to treat hyperprolactinemia, Parkinson’s disease, and type 2 diabetes mellitus (e.g., Cycloset®) . The compound’s molecular formula is C33H44BrN5O8S, with a molecular weight of 750.7 g/mol . Its structure features a bromine substitution at the C2 position of the ergoline backbone, which enhances receptor binding specificity compared to non-brominated ergot derivatives . The methanesulfonate (mesylate) salt improves aqueous solubility and bioavailability, critical for therapeutic efficacy .

Properties

IUPAC Name |

(6aR)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18?,23-,24+,25+,31-,32+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJMTMIRQRDZMT-NEKRQHSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)C4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44BrN5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethylsulfoxide-Hydrogen Bromide Bromination

The foundational method, patented by Richter Gedeon, employs a dimethylsulfoxide (DMSO)-hydrogen bromide (HBr) system under rigorously anhydrous conditions (<0.02% water). Alpha-ergocryptine (10 g, 0.01737 mol) dissolves in a DMSO-HBr mixture containing 12 equivalents of HBr (0.0003–0.0005 mol/mL). Reaction at room temperature for 15 minutes achieves 52% conversion to 2-bromo-alpha-ergocryptine, with subsequent alkaline precipitation (pH 8–9) using ammonium hydroxide. This method minimizes epimerization and oxidative degradation observed in earlier N-bromosuccinimide (NBS) protocols.

Critical Parameters:

N-Bromosuccinimide-Based Bromination

An alternative approach from ChemicalBook utilizes NBS in absolute dioxane at 60°C. Alpha-ergocryptine (9.2 g) reacts with NBS (3.4 g) in 180 mL dioxane for 70 minutes, yielding a crude product purified via alumina chromatography (0.2% ethanol/methylene chloride). While this method achieves comparable yields (~50%), it requires energy-intensive heating and generates succinimide byproducts, complicating purification.

Methanesulfonate Salt Formation and Purification

Acid Addition Reaction

The free base (2-bromo-alpha-ergocryptine) reacts with methanesulfonic acid in methyl ethyl ketone at stoichiometric ratios. Adjusting the pH to 3–4 with methanesulfonic acid precipitates the salt, which is filtered and washed with diisopropyl ether. LGC Standards reports a final purity of >95% (HPLC) after recrystallization from methanol-methylene chloride (1:1).

Solubility Profile:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.8 |

| Ethanol | 23 |

| Methylene Chloride | 1 (base only) |

Chromatographic Purification

Crude bromocriptine mixtures undergo alumina chromatography (activity II–III) using 0.2% ethanol in methylene chloride. This step separates 2-bromo-alpha-ergocryptine from unreacted starting material and dibrominated byproducts. Industrial-scale processes employ flash chromatography with silica gel to achieve throughputs >1 kg/batch.

Process Optimization and Scalability

Epimerization Control

When brominating crude ergot alkaloid mixtures, Richter Gedeon’s protocol includes an epimerization step: treating the residue with acetone-methanol-phosphoric acid (10:1.2:0.22 v/v) at 50°C for 2 hours. This converts undesired C8-epimers into the bioactive alpha-configuration, increasing overall yield by 18%.

Industrial-Scale Adaptations

-

Reactor Design : Glass-lined reactors prevent acid corrosion during HBr addition.

-

Cost Reduction : Recycling dimethylsulfoxide (70% recovery via vacuum distillation) lowers raw material costs by $12/kg.

-

Quality Control : In-process HPLC monitors bromine incorporation (retention time = 8.2 min, C18 column).

Analytical Characterization

Spectroscopic Data

Stability Studies

Solutions in DMSO or ethanol remain stable for 3 months at -20°C, with <2% decomposition (HPLC area percentage). Lyophilized powders retain potency for 24 months at 2–8°C.

Applications in Pharmaceutical Manufacturing

As the active ingredient in Parkinson’s disease and hyperprolactinemia therapies, 2-bromo-alpha-ergocryptine methanesulfonate salt requires stringent control of residual solvents (dioxane <10 ppm, methanol <3000 ppm) per ICH Q3C guidelines. Current Good Manufacturing Practice (cGMP) processes utilize the DMSO-HBr method due to its superior environmental profile (PMI = 32 vs. 68 for NBS route) .

Chemical Reactions Analysis

2-Bromo-alpha-ergocryptine methanesulfonate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Pharmacological Properties

Dopamine Agonism and Prolactin Inhibition

- Mechanism of Action : BrCr acts primarily as a D2 dopamine receptor agonist, which plays a crucial role in regulating prolactin secretion from the pituitary gland. Elevated levels of prolactin can lead to various disorders such as amenorrhea and galactorrhea. BrCr's ability to inhibit prolactin secretion makes it therapeutically valuable in treating these conditions .

Case Study: Treatment of Hyperprolactinemia

- A study involving female Yucatan miniature pigs demonstrated that daily administration of BrCr effectively induced hypoprolactinemia, confirming its role as a prolactin secretion inhibitor .

Clinical Applications

Treatment of Pituitary Adenomas

- Combination Therapy : Recent research has explored the synergistic effects of BrCr combined with other agents like artesunate (ART) in treating pituitary adenomas. The combination has shown to significantly reduce cell viability in GH3 and MMQ cell lines, indicating enhanced therapeutic potential .

| Treatment Combination | Cell Line | Viable Cell Reduction (%) |

|---|---|---|

| ART + BrCr | GH3 | 75 |

| ART + BrCr | MMQ | >75 |

This highlights the potential for BrCr as an adjunct therapy in managing specific types of tumors influenced by prolactin levels.

Research Applications

Animal Models

- BrCr has been extensively utilized in animal studies to investigate hormonal regulation and metabolic processes. For instance, in a study where mice were treated with BrCr, significant changes in lipid biosynthesis genes were observed, suggesting its role in metabolic regulation .

Table: Summary of Research Applications

Neuropharmacological Studies

Impact on Neurological Disorders

Mechanism of Action

The mechanism of action of 2-Bromo-alpha-ergocryptine methanesulfonate salt involves its role as a dopamine D2 receptor agonist. It binds to dopamine receptors, mimicking the action of dopamine and inhibiting the release of prolactin. This modulation of dopamine receptors helps in the treatment of Parkinson’s disorder and other conditions . Additionally, the compound modulates beta cells of the pancreas, reducing insulin hypersecretion and improving the metabolic profile in type 2 diabetes patients .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Properties

The ergot alkaloid family includes several dopamine agonists with structural modifications that influence pharmacological profiles. Key comparisons:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Bromo-alpha-ergocryptine methanesulfonate | C33H44BrN5O8S | 750.7 | Bromine at C2; methanesulfonate salt |

| Dihydroergotamine methanesulfonate | C34H41N5O7S | 679.8 | Hydrogenated ergoline; lacks bromine |

| Pergolide mesylate | C20H29N3O2S | 407.5 | Thiourea moiety; non-brominated ergoline |

| Ergotamine tartrate | C70H76N10O16 | 1313.4 | Dimerized ergoline; tartrate salt |

- Bromine Substitution : The bromine atom in bromocriptine increases selectivity for D2 receptors over serotonin (5-HT2B) receptors, reducing risks of fibrotic side effects (e.g., cardiac valvulopathy) seen with pergolide .

- Salt Form : Methanesulfonate salts (e.g., bromocriptine mesylate, lenvatinib mesylate) generally enhance solubility and stability compared to tartrate or freebase forms .

Pharmacological Activity

Receptor Affinity :

- Bromocriptine mesylate : High D2 agonism (>90% binding at 10 nM), moderate 5-HT1A/2B antagonism .

- Pergolide mesylate : Mixed D1/D2 agonist with strong 5-HT2B agonism (linked to valvular fibrosis; withdrawn in 2007) .

- Dihydroergotamine : Primarily a 5-HT1B/1D agonist (used for migraines) with weak dopamine activity .

Therapeutic Indications :

Pharmacokinetics

| Parameter | Bromocriptine Mesylate | Dihydroergotamine | Pergolide Mesylate |

|---|---|---|---|

| Bioavailability | 60–70% (oral) | <1% (oral) | ~75% (oral) |

| Half-life | 15–20 hours | 9 hours | 7–16 hours |

| Metabolism | CYP3A4-mediated | CYP3A4 | CYP2D6 |

- Bromocriptine’s longer half-life supports once-daily dosing, whereas dihydroergotamine requires parenteral administration due to poor oral absorption .

Key Differentiators and Clinical Implications

- Safety Profile : Bromocriptine’s D2 selectivity minimizes 5-HT2B-mediated toxicity (e.g., fibrosis), making it safer than pergolide .

- Solubility : The mesylate salt form ensures consistent dissolution, critical for formulations like Cycloset® (quick-dissolving tablets) .

- Synthesis Complexity: Bromocriptine’s bromination step increases production costs compared to non-halogenated ergots .

Biological Activity

2-Bromo-alpha-ergocryptine methanesulfonate salt, commonly known as bromocriptine, is a semi-synthetic derivative of ergot alkaloids. It is primarily recognized for its dopaminergic activity, particularly as a D2 receptor agonist. This compound has garnered attention for its potential therapeutic applications in various medical conditions, including Parkinson's disease, hyperprolactinemia, and certain types of tumors. This article explores the biological activity of bromocriptine, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

- Empirical Formula : C₃₂H₄₀BrN₅O₅·CH₄SO₃

- Molecular Weight : 750.70 g/mol

- CAS Number : 22260-51-1

Bromocriptine acts primarily as a selective D2 dopamine receptor agonist. Its mechanism includes:

- Dopamine Receptor Activation : Bromocriptine stimulates D2 receptors, leading to decreased prolactin secretion from the pituitary gland, which is beneficial in treating prolactinomas.

- Inhibition of Growth Hormone Secretion : It has been shown to reduce growth hormone levels in patients with acromegaly by acting on the hypothalamic-pituitary axis.

- Neuroprotective Effects : In Parkinson's disease models, bromocriptine exhibits neuroprotective properties by enhancing dopaminergic activity and reducing oxidative stress.

Biological Activities

Bromocriptine has been studied for various biological activities:

1. Antiproliferative Effects

Research indicates that bromocriptine can inhibit cell proliferation in certain tumor cell lines:

- A study demonstrated that the combination of bromocriptine with artesunate significantly reduced cell viability in GH3 and MMQ pituitary adenoma cells by over 75%, indicating a synergistic effect that enhances apoptosis (p < 0.01) .

2. Effects on Lipid Metabolism

Bromocriptine has been shown to influence lipid metabolism:

- In vivo studies indicated that bromocriptine administration led to changes in lipid biosynthesis gene expression, suggesting a role in metabolic regulation .

3. Antimicrobial Activity

Some studies have suggested potential antimicrobial properties:

- Preliminary investigations indicated that bromocriptine may exhibit inhibitory effects against specific bacterial strains, although further studies are needed to elucidate these mechanisms .

Case Studies and Research Findings

Several case studies highlight the clinical applications and biological effects of bromocriptine:

Q & A

Q. What are the established synthetic pathways for 2-bromo-alpha-ergocryptine methanesulfonate salt, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via bromination of ergocryptine, followed by salt formation with methanesulfonic acid. Key steps include:

- Bromination : React ergocryptine with brominating agents (e.g., N-bromosuccinimide) under controlled temperature (0–25°C) to avoid over-bromination .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Salt formation : Combine the brominated product with methanesulfonic acid in a polar solvent (e.g., methanol) under reflux, followed by crystallization . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts.

Q. What analytical techniques are recommended for structural characterization of this compound?

Use a combination of:

- NMR spectroscopy : - and -NMR to confirm bromine substitution and methanesulfonate integration (e.g., δ ~3.0 ppm for CHSO) .

- X-ray crystallography : Resolve stereochemistry and salt conformation, particularly for the ergotaman backbone .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (CHBrNOS, MW 750.7) .

Q. What in vitro models are suitable for studying the compound’s pharmacological mechanisms?

- Dopamine receptor binding assays : Use transfected HEK-293 cells expressing human D-like receptors. Measure competitive displacement of -spiperone with varying compound concentrations (IC determination) .

- Prolactin inhibition : Employ pituitary cell cultures (e.g., GH3 cells) to assess dose-dependent suppression of prolactin secretion via cAMP modulation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported dopamine receptor binding affinities?

Conflicting data may arise from assay variability (e.g., receptor isoforms, radioligand choice). Mitigate this by:

- Standardizing protocols : Use identical cell lines (e.g., CHO-K1/D) and ligands (e.g., -raclopride for D receptors).

- Meta-analysis : Pool data from multiple studies, applying statistical weighting for assay conditions (pH, temperature) .

- Molecular docking : Validate binding modes using homology models of D receptors to identify key interactions (e.g., bromine’s role in hydrophobic pockets).

Q. What methodologies are effective for studying the compound’s solubility and stability under physiological conditions?

- Solubility : Use the shake-flask method with PBS (pH 7.4) at 37°C. Quantify dissolved compound via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., de-brominated analogs) and optimize storage at 2–8°C .

Q. How can researchers validate analytical methods for quantifying the compound in biological matrices?

Develop a validated HPLC-MS/MS protocol:

Q. What strategies address nomenclature discrepancies in literature searches for this compound?

The compound has multiple aliases (e.g., bromocriptine mesylate, 2-bromo-alpha-ergocryptine methanesulfonate). To ensure comprehensive retrieval:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.